2-(4-Methylphenyl)-4H-pyran-4-one
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Overview
Description
2-(4-Methylphenyl)-4H-pyran-4-one is an organic compound that belongs to the class of pyranones It is characterized by a pyran ring fused with a phenyl group substituted with a methyl group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylphenyl)-4H-pyran-4-one can be achieved through several methods. One common approach involves the condensation of 4-methylbenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization to form the pyranone ring. The reaction typically requires mild conditions and can be carried out at room temperature .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch processes. The starting materials, such as 4-methylbenzaldehyde and ethyl acetoacetate, are mixed in a reactor with a suitable base catalyst. The reaction mixture is then heated to promote cyclization, and the product is purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylphenyl)-4H-pyran-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the pyranone ring to a dihydropyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Dihydropyran derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
2-(4-Methylphenyl)-4H-pyran-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 2-(4-Methylphenyl)-4H-pyran-4-one involves its interaction with various molecular targets. The compound can act as an inhibitor or activator of specific enzymes, affecting metabolic pathways. Its effects are mediated through binding to active sites or allosteric sites on target proteins, leading to changes in their activity .
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylphenyl)-4H-pyran-4-one: Unique due to the presence of a methyl group on the phenyl ring.
2-Phenyl-4H-pyran-4-one: Lacks the methyl group, resulting in different chemical properties.
2-(4-Chlorophenyl)-4H-pyran-4-one: Contains a chlorine atom instead of a methyl group, leading to different reactivity and applications
Highlighting Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
143424-75-3 |
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Molecular Formula |
C12H10O2 |
Molecular Weight |
186.21 g/mol |
IUPAC Name |
2-(4-methylphenyl)pyran-4-one |
InChI |
InChI=1S/C12H10O2/c1-9-2-4-10(5-3-9)12-8-11(13)6-7-14-12/h2-8H,1H3 |
InChI Key |
MMBXEVINJVUCFB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=O)C=CO2 |
Origin of Product |
United States |
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